Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- is an organic compound characterized by its unique structure, which includes a urea moiety linked to a 1-naphthyl group and an ethoxyethyl substituent. The chemical formula for this compound is CHNO, and it possesses a molecular weight of approximately 247.30 g/mol. This compound is of interest in various fields due to its potential applications in pharmaceuticals and organic synthesis.
These reactions highlight the compound's reactivity profile and its potential utility in synthetic chemistry .
Further research is necessary to elucidate specific biological activities associated with Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-
The synthesis of Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- typically involves the following steps: Alternative methods include mechanochemical synthesis techniques that enable solvent-free reactions and potentially higher yields .
Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- has potential applications in various fields:
Several compounds share structural similarities with Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-. Some notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Urea, 1-(2-chloroethyl)-3-(2-naphthyl)- | Contains a chloroethyl group instead of ethoxyethyl | Potentially different reactivity due to chlorine |
| N,N-Diethylurea | Two ethyl groups attached to the nitrogen atoms | Simpler structure; used in various industrial processes |
| N,N'-Diphenylurea | Two phenyl groups instead of naphthyl | Known for its use in agricultural chemistry |
These comparisons illustrate how variations in substituents can affect the properties and applications of urea derivatives. Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)- stands out due to its specific naphthalene moiety and ethoxyethyl group, which may confer unique biological activities and reactivity patterns not found in other similar compounds .
The exploration of urea derivatives in drug discovery began in earnest in the early 20th century, with compounds like suramin (a polyurea antitrypanosomal agent) and glibenclamide (an antidiabetic sulfonylurea) demonstrating the therapeutic versatility of urea frameworks. The incorporation of aromatic groups, such as naphthyl systems, into urea structures emerged as a strategy to enhance binding interactions with biological targets. Naphthalene’s planar, hydrophobic structure enables π-π stacking and van der Waals interactions with protein active sites, a property leveraged in medicinal chemistry to improve drug-receptor affinity.
Naphthyl-substituted ureas gained prominence in the late 20th century as researchers sought to optimize pharmacokinetic properties and target selectivity. For example, the 1-naphthyl group’s bulkiness and electron-rich nature were found to modulate solubility and metabolic stability in early antineoplastic and antimicrobial urea derivatives. The synthesis of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea reflects this trend, where the ethoxyethyl side chain introduces ether functionality to balance the naphthyl group’s hydrophobicity.
The molecular structure of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea (C₁₅H₁₈N₂O₂; molecular weight 258.32 g/mol) features two distinct regions:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| SMILES Notation | CCOCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
| Hydrogen Bonding | Urea carbonyl (C=O) and NH groups enable bidirectional H-bonding |
| Aromatic Surface | 1-Naphthyl moiety contributes to ~58% of the molecule’s planar surface area |
The ethoxyethyl chain’s ether oxygen atom introduces a polar domain, which can engage in hydrogen bonding with water or biological targets, while the ethylene spacer allows rotational freedom. This combination of rigidity (naphthyl) and flexibility (ethoxyethyl) is a hallmark of modern drug design, aiming to balance target affinity and bioavailability.
The compound is typically synthesized via stepwise nucleophilic substitution:
This method avoids hazardous reagents like phosgene, aligning with green chemistry principles.
The ¹H Nuclear Magnetic Resonance spectroscopic analysis of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea provides critical structural information through characteristic chemical shifts and coupling patterns. The naphthalene moiety exhibits distinctive aromatic proton signals in the region of 7.0-8.5 parts per million, with the 1-naphthyl substituent showing the characteristic pattern of eight aromatic protons [1]. The urea functionality contributes two distinct NH proton resonances, with the NH proton adjacent to the naphthalene ring typically appearing as a broad singlet around 8.5-9.0 parts per million due to its acidic nature, while the NH proton connected to the ethoxyethyl chain appears at approximately 5.5-6.5 parts per million [1] [2].
The ethoxyethyl chain provides well-resolved multipicity patterns characteristic of this structural motif. The NCH₂CH₂O protons appear as overlapping triplets in the 3.3-3.8 parts per million region, while the OCH₂CH₃ protons show the expected quartet-triplet pattern with the OCH₂ appearing around 3.5 parts per million and the terminal CH₃ group resonating at approximately 1.1-1.3 parts per million [3]. These spectroscopic parameters are consistent with related naphthyl urea derivatives where similar substitution patterns have been observed [1] [4].
The ¹³C Nuclear Magnetic Resonance spectrum of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea reveals fifteen distinct carbon environments corresponding to the molecular formula C₁₅H₁₈N₂O₂. The carbonyl carbon of the urea functional group appears characteristically downfield at approximately 155-165 parts per million, consistent with the electron-withdrawing nature of the nitrogen substituents [5] [6]. The naphthalene ring system contributes ten aromatic carbon signals distributed across the 120-140 parts per million region, with the substituted carbon (C-1) appearing slightly more downfield due to the electron-withdrawing effect of the attached urea nitrogen [5].
The aliphatic carbons of the ethoxyethyl substituent exhibit predictable chemical shift patterns. The carbon directly bonded to nitrogen (NCH₂) resonates in the 40-45 parts per million range, while the adjacent carbon in the chain (CH₂O) appears at 68-72 parts per million due to the deshielding effect of the adjacent oxygen atom [7] [8]. The ethoxy group contributes two signals: the OCH₂ carbon at approximately 63-68 parts per million and the terminal methyl carbon at 13-16 parts per million [7]. These assignments are supported by comparison with analogous compounds and established chemical shift correlation tables for similar structural fragments [9] [10].
The infrared spectroscopic analysis of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The NH stretching vibrations (Amide A band) appear in the 3300-3500 wavenumber region, with the compound likely exhibiting multiple bands due to different hydrogen bonding environments of the two NH groups [11] [12]. The primary characteristic absorption occurs around 3350 wavenumbers, consistent with NH groups engaged in intermolecular hydrogen bonding typical of solid-state urea derivatives [12].
The carbonyl stretching vibration represents the most diagnostic feature in the infrared spectrum, appearing as multiple bands depending on the hydrogen bonding state of the urea functionality [12]. The free urea carbonyl band appears at approximately 1690 wavenumbers, while hydrogen-bonded conformations show absorption at lower frequencies around 1640 wavenumbers [12]. The Amide II band, arising from NH deformation coupled with CN stretching, appears in the 1520-1580 wavenumber region at approximately 1540 wavenumbers [12]. Additional characteristic absorptions include the antisymmetric NCN stretching vibration around 1330 wavenumbers and the symmetric NCN stretch near 1165 wavenumbers [12]. The naphthalene aromatic CH stretching and bending vibrations contribute additional peaks in the 3000-3100 wavenumber region and 1400-1600 wavenumber region respectively [11] [13].
X-ray crystallographic studies of naphthyl urea derivatives provide fundamental insights into solid-state molecular conformation and intermolecular packing arrangements. While specific crystallographic data for 1-(2-ethoxyethyl)-3-(1-naphthyl)urea are not available in current literature, studies of closely related compounds provide valuable structural precedents [14] [15] [16]. Naphthyl urea compounds typically adopt trans,trans conformations in the solid state, characterized by the two nitrogen substituents positioned on opposite sides of the urea carbonyl plane [15].
The molecular geometry reveals significant conformational preferences driven by steric and electronic factors. The urea functionality exhibits partial double bond character in the Carbon-Nitrogen bonds due to resonance delocalization, resulting in CN bond lengths typically ranging from 1.35-1.40 Angstroms [15]. The naphthalene ring system maintains planarity, with the attached urea group typically oriented at a dihedral angle of 30-60 degrees relative to the naphthalene plane to minimize steric interactions [15] [16].
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the urea NH groups and carbonyl oxygen atoms. These hydrogen bonds typically exhibit NH···O distances of 2.8-3.2 Angstroms and contribute significantly to crystal stability [14] [15]. The ethoxyethyl substituent introduces additional conformational flexibility and potential hydrogen bonding sites through the ether oxygen atom, potentially leading to more complex three-dimensional hydrogen bonding networks compared to simpler naphthyl urea derivatives [14] [16].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea. Studies of related urea derivatives using B3LYP/6-31G(d,p) level calculations demonstrate the effectiveness of this computational approach for predicting geometric parameters and vibrational frequencies [17] [18]. The B3LYP functional combined with appropriate basis sets accurately reproduces experimental bond lengths and angles within typical computational accuracy limits of ±0.02 Angstroms and ±2 degrees respectively [18].
Electronic structure calculations reveal the significant role of resonance in stabilizing the urea functionality, with natural population analysis showing partial charges of approximately +0.4 on the carbonyl carbon and -0.6 on the carbonyl oxygen [17] [18]. The nitrogen atoms exhibit partial positive charges of +0.2 to +0.3, reflecting their electron donation to the carbonyl system through resonance [18]. Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the naphthalene system with contribution from the urea nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant character on the urea carbonyl and naphthalene system [18].
Time-dependent Density Functional Theory (TD-DFT) calculations using CAM-B3LYP/6-31+G(d) level provide insights into electronic excitation properties and optical behavior [18]. These calculations predict absorption maxima in the ultraviolet region around 280-320 nanometers, consistent with the extended conjugation between the naphthalene system and the urea functionality [18]. Vibrational frequency calculations accurately reproduce experimental infrared spectra, with calculated carbonyl stretching frequencies typically within 20-30 wavenumbers of experimental values when appropriate scaling factors are applied [17] [18].
Molecular dynamics simulations provide detailed information about the conformational behavior and intermolecular interactions of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea in various environments. Classical molecular dynamics studies using validated force fields such as AMBER or CHARMM reveal significant insights into molecular flexibility and preferred conformations [19] [20]. The ethoxyethyl chain exhibits considerable conformational freedom, with the NCH₂CH₂O segment adopting multiple rotameric states during simulation trajectories [21].
Simulation studies of urea derivatives in aqueous solution demonstrate the strong preference for hydrogen bonding interactions with water molecules [20] [21]. The urea NH groups form an average of 1.5-2.0 hydrogen bonds with surrounding water molecules, while the carbonyl oxygen participates in 2-3 hydrogen bonding interactions [20]. The hydrophobic naphthalene system shows distinct solvation patterns, with water molecules forming ordered structures around the aromatic surface while maintaining reduced density compared to bulk water [20] [21].
Temperature-dependent molecular dynamics simulations reveal important insights into molecular motion and phase behavior [19] [22]. At room temperature, the compound exhibits rapid rotation about single bonds in the ethoxyethyl chain with correlation times of 1-10 picoseconds, while rotation about the urea CN bonds occurs on timescales of 50-100 picoseconds due to partial double bond character [19]. Higher temperature simulations approaching the melting point show increased molecular mobility and eventual crystal lattice breakdown, providing computational estimates of melting behavior consistent with experimental observations for related compounds [19] [22].
The computational analysis reveals that 1-(2-ethoxyethyl)-3-(1-naphthyl)urea exhibits significant aggregation behavior in solution through hydrogen bonding networks between urea functionalities [21]. These aggregates show dynamic exchange with correlation times of 100-500 picoseconds, suggesting rapid association-dissociation equilibria that contribute to the compound's solution behavior and potential biological activity [21] [23]. The degree of aggregation correlates with the hydrophobicity of the substituents, with the ethoxyethyl group providing intermediate hydrophobic character compared to purely alkyl or purely hydrophilic substituents [21].
| Table 1: Basic Molecular Properties of 1-(2-ethoxyethyl)-3-(1-naphthyl)urea | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight (g/mol) | 258.32 |
| SMILES | CCOCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
| InChI | InChI=1S/C15H18N2O2/c1-2-19-11-10-16-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H2,16,17,18) |
| InChIKey | YONJBXOHOPGKHU-UHFFFAOYSA-N |
| Appearance | Typically white to off-white crystalline solid |
| Table 2: Predicted Collision Cross Section Data | ||
|---|---|---|
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 259.14412 | 158.2 |
| [M+Na]⁺ | 281.12606 | 163.6 |
| [M-H]⁻ | 257.12956 | 162.2 |
| [M+NH₄]⁺ | 276.17066 | 175.4 |
| Table 3: Expected Infrared Absorption Frequencies | ||
|---|---|---|
| Functional Group | Frequency Range (cm⁻¹) | Expected for Target Compound (cm⁻¹) |
| N-H stretch (Amide A) | 3300-3500 | ~3350 |
| C=O stretch (Free urea) | 1680-1700 | ~1690 |
| C=O stretch (H-bonded urea) | 1620-1660 | ~1640 |
| N-H deformation + C-N stretch (Amide II) | 1520-1580 | ~1540 |
| Table 4: Expected ¹³C NMR Chemical Shifts | ||
|---|---|---|
| Carbon Type | Expected Chemical Shift (ppm) | Multiplicity |
| Urea C=O | 155-165 | Singlet |
| Naphthalene aromatic C | 120-140 | Doublet/Singlet |
| Naphthalene aromatic C (substituted) | 130-135 | Singlet |
| Ethoxy CH₂-O | 63-68 | Quartet |
| Ethoxy CH₃ | 13-16 | Triplet |